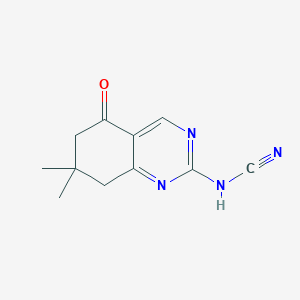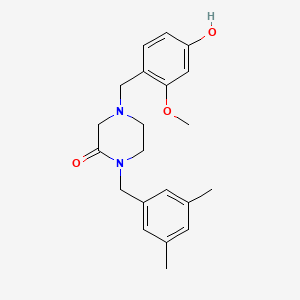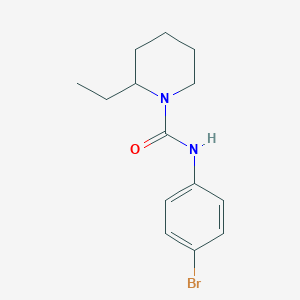
(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)cyanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)cyanamide, also known as DMC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMC is a heterocyclic compound that contains a quinazoline ring system and a cyanamide group. The unique structural features of DMC make it a promising candidate for developing new drugs, catalysts, and materials.
Mécanisme D'action
The mechanism of action of (7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)cyanamide in biological systems is not fully understood. However, it has been suggested that this compound may exert its biological activities through various mechanisms, such as the inhibition of enzyme activity, the modulation of signaling pathways, and the induction of apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, reduce the production of reactive oxygen species (ROS), and modulate the expression of cytokines and growth factors. In vivo studies have shown that this compound can suppress tumor growth, reduce inflammation, and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)cyanamide in laboratory experiments is its ease of synthesis and purification. This compound can be synthesized using simple and readily available starting materials, and the yield and purity can be easily optimized. Another advantage of using this compound is its versatility, as it can be used as a building block for the synthesis of various compounds and materials.
However, there are also some limitations associated with using this compound in laboratory experiments. One limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation is its potential toxicity, as some studies have reported cytotoxic effects of this compound on certain cell lines.
Orientations Futures
There are many potential future directions for research on (7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)cyanamide. One direction is to further investigate its mechanism of action in biological systems, which could lead to the discovery of new targets for drug development. Another direction is to explore its potential applications in other fields, such as energy storage and conversion, sensing, and imaging. Additionally, further studies are needed to evaluate the safety and toxicity of this compound in vivo, which could facilitate its translation into clinical applications.
Méthodes De Synthèse
The synthesis of (7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)cyanamide can be achieved through various methods, including the reaction of 2-amino-3,4-dimethylquinazoline with cyanogen chloride in the presence of a base. Another method involves the reaction of 2-amino-3,4-dimethylquinazoline with cyanamide in the presence of a catalyst. The yield and purity of this compound can be optimized by adjusting the reaction conditions, such as the temperature, pressure, and solvent.
Applications De Recherche Scientifique
(7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl)cyanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, this compound has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. This compound has also been investigated as a potential lead compound for developing new drugs for the treatment of various diseases, such as cancer, Alzheimer's disease, and diabetes.
In materials science, this compound has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs). This compound-based MOFs and COFs have shown promising properties, such as high surface areas, tunable pore sizes, and excellent gas adsorption capacities.
In catalysis, this compound has been used as a catalyst for various organic reactions, such as the synthesis of 2-arylquinazolines and the oxidation of alcohols. This compound-based catalysts have shown high catalytic activity, selectivity, and stability.
Propriétés
IUPAC Name |
(7,7-dimethyl-5-oxo-6,8-dihydroquinazolin-2-yl)cyanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O/c1-11(2)3-8-7(9(16)4-11)5-13-10(15-8)14-6-12/h5H,3-4H2,1-2H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLQVTBCUWDFPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=NC(=NC=C2C(=O)C1)NC#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-fluorophenyl)sulfonyl]-2-(3-methyl-5-isoxazolyl)azepane](/img/structure/B5429301.png)
![2-[4-(1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl]-3-(4-bromophenyl)acrylonitrile](/img/structure/B5429314.png)
![4-chloro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5429333.png)
![3-(4-ethoxyphenyl)-2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B5429339.png)
![2-amino-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)-5,6,7,8-tetrahydroquinazoline-4-carboxamide](/img/structure/B5429342.png)
![{2-chloro-4-[2-cyano-2-(5-methyl-1H-benzimidazol-2-yl)vinyl]-6-methoxyphenoxy}acetic acid](/img/structure/B5429352.png)
![5-amino-N-[(3,5-dimethylisoxazol-4-yl)methyl]-N-methyl-4-phenyl-1H-pyrazole-3-carboxamide](/img/structure/B5429359.png)
![2-(4-chlorophenoxy)-N-[1-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B5429360.png)

![2-fluoro-N-(7-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)benzamide](/img/structure/B5429376.png)

![N-[1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethyl]-1-phenyl-1H-1,2,3-triazole-5-carboxamide](/img/structure/B5429388.png)
![N-{3-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}-2-furamide](/img/structure/B5429404.png)
![3-[(dimethylamino)methyl]-1-[3-(5-methyl-1H-tetrazol-1-yl)benzoyl]-3-pyrrolidinol](/img/structure/B5429406.png)